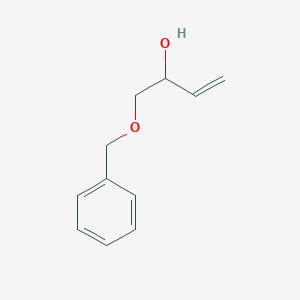

1-(BENZYLOXY)BUT-3-EN-2-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-phenylmethoxybut-3-en-2-ol |

InChI |

InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |

InChI Key |

JIIRJBFIWHEZQR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(COCC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyloxy but 3 En 2 Ol

Established Retrosynthetic Approaches and Foundational Synthetic Pathways

The construction of 1-(benzyloxy)but-3-en-2-ol can be achieved through several reliable and well-documented synthetic pathways. These methods form the foundation for accessing both the racemic and enantiomerically enriched forms of the molecule.

Grignard Reagent Additions to Benzyloxyacetaldehyde and Related Aldehydes

A primary and straightforward method for synthesizing racemic this compound involves the addition of a vinyl Grignard reagent to benzyloxyacetaldehyde. acs.orggoogle.comrsc.org This approach is a classic example of carbon-carbon bond formation, creating the buten-2-ol backbone in a single step.

The reaction is typically performed by treating benzyloxyacetaldehyde with vinylmagnesium bromide in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as 0 °C. acs.orggoogle.comrsc.org The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. google.com This process reliably produces the desired alcohol in good yields. For instance, one procedure reported a yield of 88% for the synthesis of (±)-1-(benzyloxy)but-3-en-2-ol. acs.org

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| Benzyloxyacetaldehyde, Vinylmagnesium bromide | - | THF | 0 °C, then warm to RT for 5h | (±)-1-(Benzyloxy)but-3-en-2-ol | Not specified |

| Benzyloxyacetaldehyde, Vinylmagnesium bromide | Saturated NaHCO3 (quench) | THF | 0 °C for 10 min | (±)-1-(Benzyloxy)but-3-en-2-ol | Not specified |

| Benzyloxyacetaldehyde, Vinylmagnesium bromide | - | THF | 0 °C | (±)-1-(Benzyloxy)but-3-en-2-ol | 88% |

Mitsunobu Reaction Protocols for Functional Group Interconversion

The Mitsunobu reaction serves as a powerful tool for the stereospecific inversion of secondary alcohols, a crucial step in accessing specific enantiomers of this compound. acs.orgnih.gov This reaction facilitates the conversion of an alcohol to a variety of other functional groups with predictable stereochemistry. nih.govscribd.com

In the context of synthesizing (S)-1-(benzyloxy)but-3-en-2-ol, a multi-step sequence starting from the racemic alcohol is often employed. This sequence can involve an initial enzymatic resolution to separate the enantiomers, followed by a Mitsunobu reaction to invert the configuration of the undesired enantiomer.

| Starting Material | Reagents | Solvent | Conditions | Intermediate/Product | Yield |

| (R)-1-(Benzyloxy)but-3-en-2-ol | Triphenylphosphine, p-Nitrobenzoic acid, Diisopropyl azodicarboxylate | Benzene | Room Temperature, 40 min | p-Nitrobenzoate ester | Not specified |

| p-Nitrobenzoate ester | Lithium hydroxide (B78521), Water | Methanol/Water | Room Temperature, 2h | (S)-1-(Benzyloxy)but-3-en-2-ol | 82% (overall) |

Derivatization from Diols and Related Precursors (e.g., 2-butene-1,4-diol)

The synthesis of this compound and its derivatives can also be approached from diol precursors, such as 2-butene-1,4-diol (B106632). This strategy involves the selective protection of one of the hydroxyl groups, followed by manipulation of the remaining functional groups. For instance, the synthesis of cis-4-benzyloxy-2-buten-1-ol (B3285716) can be achieved from 2-butene-1,4-diol and benzyl (B1604629) bromide. While not directly yielding the target compound, this precursor can be further elaborated to introduce the desired functionality at the C2 position.

Wittig Reaction and its Variants in Alkene Formation

The Wittig reaction provides a classic and versatile method for the formation of carbon-carbon double bonds, making it applicable to the synthesis of this compound. organic-chemistry.orgwikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org

In a potential synthetic route to this compound, a Wittig reaction could be employed to introduce the vinyl group. This would typically involve the reaction of a suitable phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, with a protected hydroxy-aldehyde precursor. For example, a Wittig reaction on a protected form of glyceraldehyde could be envisioned. The stereochemical outcome of the Wittig reaction, leading to either the (E) or (Z) alkene, is dependent on the nature of the ylide used. organic-chemistry.org Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

Enantioselective Synthesis of this compound and its Enantiomers

The demand for enantiomerically pure this compound, a key chiral intermediate, has driven the development of various enantioselective synthetic strategies. These methods aim to control the stereochemistry at the C2 hydroxyl group.

Chiral Auxiliaries and Substrate-Controlled Diastereoselection

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orggoogle.com After the desired stereocenter has been established, the auxiliary can be removed. This approach is a powerful strategy for asymmetric synthesis. wikipedia.org

In the context of synthesizing enantiomerically pure this compound, a chiral auxiliary could be attached to a precursor molecule to influence the diastereoselectivity of a key bond-forming step. For example, an achiral aldehyde could be reacted with a chiral auxiliary to form a chiral enolate, which would then undergo a diastereoselective aldol (B89426) reaction. Subsequent removal of the auxiliary would furnish the desired enantiomer of the target alcohol. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the searched literature, this remains a viable and well-established strategy in asymmetric synthesis.

Substrate-controlled diastereoselection relies on the existing stereocenters within a molecule to direct the stereochemical outcome of a reaction at a new stereocenter. This is a common strategy in the synthesis of complex molecules with multiple chiral centers. For instance, in a Claisen rearrangement, the chirality of an allylic alcohol substrate can influence the stereochemistry of the newly formed carbon-carbon bond. jst.go.jp While not a direct synthesis of this compound itself, this principle is fundamental to many enantioselective syntheses where this compound might be used as a starting material.

Asymmetric Catalysis in Carbon-Carbon Bond Formation (e.g., Allylations)

A primary route to this compound involves the asymmetric allylation of benzyloxyacetaldehyde. rsc.orgacs.org This carbon-carbon bond-forming reaction is critical for establishing the stereochemistry of the resulting homoallylic alcohol. The use of chiral catalysts in this transformation is paramount for inducing asymmetry and obtaining the desired enantiomer. wikipedia.orgcaltech.edu

The stereochemical outcome of the asymmetric allylation is heavily influenced by the design of the chiral ligand coordinated to the metal center. acs.org C2-symmetric bis(oxazoline) (box) ligands have emerged as highly effective in this regard. acs.org The reaction between a dialkylmalonyl dichloride and an optically active 1,2-amino alcohol, followed by conversion to a bis-chloroamide and subsequent ring closure, is a standard method for synthesizing these ligands. acs.org

For the allylation of benzyloxyacetaldehyde, chiral (acyloxy)borane catalysts have also been employed. caltech.edu Furthermore, C2-symmetric chiral bis(oxazoline) ligands complexed with copper(II) have demonstrated effectiveness in the catalytic enantioselective aldol additions of enolsilanes to benzyloxyacetaldehyde. acs.org The modular nature of these ligands, such as the bifunctional salen catalysts developed by Kozlowski and co-workers, allows for independent tuning of both Lewis acid and Lewis base functionalities to control nucleophilic and electrophilic activation. ethz.ch This fine-tuning is crucial for optimizing stereocontrol in the synthesis of this compound.

| Ligand Type | Metal/Catalyst System | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| C2-Symmetric Bis(oxazoline) (box) | Copper(II) | Benzyloxyacetaldehyde | Effective for enantioselective aldol additions. | acs.org |

| (Acyloxy)borane | Boron | Simple aldehydes | Used in catalytic asymmetric allylation. | caltech.edu |

| Bifunctional Salen | Not specified | Benzyloxyacetaldehyde | Modular design for independent tuning of Lewis acid/base sites. | ethz.ch |

| (R)-DIFLUOROPHOS | Silver fluoride | Ketones | Used for asymmetric Sakurai allylation. | caltech.edu |

Understanding the mechanism of asymmetric induction is key to rational catalyst design. wikipedia.org In the context of carbonyl additions, models such as the Cram, Felkin, and Felkin-Anh models help predict the stereochemical outcome. wikipedia.org For the allylation of β-alkoxy aldehydes like benzyloxyacetaldehyde, the Cram-Reetz model explains the observed 1,3-anti-stereoselectivity through an acyclic transition state. wikipedia.org In this model, the polar benzyloxy group orients itself anti to the carbonyl to minimize dipole interactions, and the incoming nucleophile attacks from the face opposite to the bulkier of the two remaining substituents. wikipedia.org

In reactions catalyzed by chiral Lewis acids, such as copper(II)-bis(oxazoline) complexes, a stereochemical model involving chelation of benzyloxyacetaldehyde to the metal center is proposed. acs.org This coordination creates a square pyramidal copper intermediate, which accounts for the observed sense of asymmetric induction. acs.org Mechanistic studies, including the use of doubly labeled silylketene acetals, have indicated that the silyl-transfer step in these reactions is intermolecular. acs.org

Chemoenzymatic Approaches Utilizing Lipase-Mediated Resolutions

Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, offer a powerful strategy for producing enantiopure compounds. mdpi.combeilstein-journals.org Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols due to their stereoselectivity, broad substrate specificity, and lack of need for cofactors. researchgate.net

The kinetic resolution of racemic this compound can be efficiently achieved through lipase-catalyzed transesterification. acs.org In this process, one enantiomer of the alcohol is selectively acylated by the lipase (B570770), allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. acs.orgresearchgate.net Lipases such as Novozym 435 (from Candida antarctica) and Amano PS lipase (from Burkholderia cepacia) have proven effective for this transformation. researchgate.net Low-temperature lipase-catalyzed transesterification, sometimes as low as -40 °C, has been shown to enhance enantioselectivity. mdpi.com

| Lipase | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Novozym 435 (Candida antarctica) | Transesterification | Racemic secondary aliphatic allylic alcohols | Highly effective with good enantioselectivity. | researchgate.net |

| Amano Lipase PS (Burkholderia cepacia) | Transesterification | (±)-1-phenylbut-3-en-2-ol | Best catalyst for this substrate, yielding high ee for both alcohol and ester. | researchgate.net |

| Lipase QLM | Transesterification | (±)-2-methyl-2-nitrobut-3-en-1-ol | Effective at low temperatures (-40 °C) for optical resolution. | mdpi.com |

| Immobilized Lipase (Amano PS–C II) | Kinetic Resolution | anti-6-substituted 1,3-dioxepan-5-ols | High enantiopurity achieved depending on the substituent. | core.ac.uk |

| Lipase TL | Kinetic Resolution | (±)-5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol | Addition of bases like pyridine (B92270) enhanced the reaction rate. | nih.gov |

Kinetic Resolution Strategies for Enantiopurity Enhancement

Kinetic resolution is a fundamental strategy for enhancing the enantiopurity of chiral compounds like this compound. unipd.it The success of a kinetic resolution depends on the relative rates of reaction of the two enantiomers with a chiral catalyst or reagent. unipd.it The efficiency of this process is often described by the enantiomeric ratio (E). researchgate.net

Beyond enzymatic methods, chemical kinetic resolution can also be employed. Asymmetric silyl (B83357) transfer, for instance, is a valuable method for the kinetic resolution of 1,2-diols. nih.gov In some cases, a regiodivergent resolution of a racemic mixture can be achieved, where the enantiomers are preferentially converted into constitutionally isomeric products, which can simplify separation and improve yields. nih.gov For alcohols that are difficult to resolve, dynamic kinetic resolution (DKR) offers an attractive alternative. acs.org In DKR, the slow-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer. acs.org This often involves a combination of an enzyme for the resolution step and a metal catalyst for the racemization. acs.org

Development of Sustainable and Green Synthetic Protocols

The development of sustainable and green synthetic methods is a major focus in modern organic chemistry. mdpi.com This involves the use of environmentally benign solvents, reducing waste, and improving energy efficiency.

Performing reactions in aqueous media or under solvent-free conditions are key tenets of green chemistry. researchgate.net The use of surfactants can facilitate reactions with hydrophobic organic compounds in water. researchgate.net While specific examples for the solvent-free or aqueous synthesis of this compound are not prevalent in the searched literature, the principles of green chemistry are being applied to related transformations. For instance, the synthesis of 1,2,3-triazoles has been successfully demonstrated using Cyrene™, a biodegradable and non-toxic solvent, allowing for product isolation by simple precipitation in water. nih.gov Ultrasound irradiation is another green technique that can enhance reaction rates and yields, sometimes in combination with phase-transfer catalysis in aqueous or biphasic systems. dokumen.pub These green approaches hold promise for future applications in the synthesis of this compound.

Atom-Economical and Waste-Minimizing Approaches

Atom economy and waste minimization are central principles of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product and reduce the generation of hazardous substances. mdpi.com In the context of synthesizing this compound and its derivatives, researchers have explored various strategies to improve efficiency and reduce environmental impact.

One notable approach involves the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants located in different phases (e.g., liquid-liquid or solid-liquid), often leading to higher reaction rates, milder reaction conditions, and reduced waste. researchgate.net For instance, the synthesis of 2-((benzyloxy)methyl)furan using a liquid-liquid-liquid tri-phasic system with a phase-transfer catalyst demonstrated significantly higher conversion rates and better selectivity compared to a biphasic system. researchgate.net This tri-phasic system also allows for the reuse of the catalyst-rich and aqueous phases, thereby minimizing waste and enhancing the process's profitability. researchgate.net The study found that tetra-n-butylammonium bromide was the most effective catalyst, achieving 82% conversion and 100% selectivity. researchgate.net

Another strategy to enhance atom economy is through catalytic annulation reactions. For example, a titanacarborane monoamide-catalyzed [3+2] annulation of propargylamines with carbodiimides provides an atom-economical route to 2-aminoimidazoles. organic-chemistry.org This method offers a direct and efficient pathway, avoiding the lengthy procedures and unstable precursors often associated with other synthetic routes. organic-chemistry.org

The table below summarizes key findings in atom-economical and waste-minimizing approaches relevant to the synthesis of benzyloxy-containing compounds.

| Reaction Type | Catalyst | System | Key Advantages | Reference |

| Etherification | Tetra-n-butylammonium bromide | L-L-L Tri-phasic | High conversion (82%), 100% selectivity, catalyst reusability | researchgate.net |

| [3+2] Annulation | Titanacarborane monoamide | Homogeneous | High yields (>95%), direct route, tolerates various functional groups | organic-chemistry.org |

Biocatalytic Synthesis and Enzyme Engineering for Chiral Alcohol Production

The production of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule can significantly influence its biological activity. core.ac.ukresearchgate.net Biocatalysis, utilizing enzymes or whole microorganisms, has emerged as a powerful tool for synthesizing chiral compounds due to the high enantioselectivity and regioselectivity of enzyme-catalyzed reactions. core.ac.ukresearchgate.netrsc.org These reactions are typically conducted under mild conditions, which helps to prevent issues like racemization and rearrangement. core.ac.ukrsc.org

A common biocatalytic method for producing chiral this compound is through the kinetic resolution of the corresponding racemic alcohol. This process often involves the use of lipases, which are enzymes that can selectively acylate one enantiomer of the alcohol, allowing for the separation of the two enantiomers. For example, immobilized lipase PS-30 on Celite-545 has been used for the selective acylation of (±)-1-(benzyloxy)but-3-en-2-ol. acs.org This enzymatic resolution is a key step in the synthesis of intermediates for HIV protease inhibitors. acs.org

Enzyme engineering and directed evolution can further enhance the efficiency and substrate scope of biocatalysts. nih.gov By modifying the amino acid sequence of an enzyme, its activity, stability, and selectivity can be tailored for a specific chemical transformation. nih.gov For instance, protein engineering has been successfully applied to develop highly potent transaminases for the synthesis of antidiabetic compounds. nih.gov

The following table details various lipase-catalyzed resolutions for the production of chiral benzyloxy-containing alcohols.

| Substrate | Enzyme | Reaction | Product(s) & Enantiomeric Excess (ee) | Reference |

| (±)-1-(benzyloxy)but-3-en-2-ol | Immobilized Lipase PS-30 | Selective acylation | (S)-1-(benzyloxy)but-3-en-2-ol and (R)-1-(benzyloxy)but-3-en-2-oyl acetate (B1210297) | acs.org |

| 1-(benzyloxy)-3-methyl-but-3-en-2-ol | Various Lipases | Transesterification | (S)-alcohol and (R)-acetate with varying ee | researchgate.net |

| Racemic 7-[N, N'-bis-(benzyloxy-carbonyl) N-(guanidinoheptanoyl)]alphahydroxy-glycine | Lipase | Stereoselective acetylation | S-(−)-acetate | researchgate.net |

Flow Chemistry Applications and Process Intensification Studies in its Preparation

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. thieme-connect.de These characteristics make it an attractive approach for process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. rug.nl

The synthesis of this compound and related compounds can benefit from flow chemistry applications. For example, the use of microreactors can significantly enhance heat transfer and mixing, potentially reducing reaction times compared to traditional batch processes. Furthermore, in-line purification techniques can be integrated into a flow system, allowing for automated separation of the product from unreacted starting materials and byproducts.

Process intensification can also be achieved by combining different technologies. For instance, ultrasound-assisted phase-transfer catalysis (US-PTC) has been shown to intensify the synthesis of 1-benzyloxy-4-nitrobenzene. researchgate.net The application of ultrasound was found to significantly increase the reaction rate and conversion, with optimal conditions leading to a 98% conversion. researchgate.net

The table below highlights examples of process intensification in the synthesis of related compounds.

| Technology | Reaction | Key Improvement | Reference |

| Flow Chemistry (Microreactor) | General Synthesis | 40% reduction in reaction time compared to batch | |

| Ultrasound-assisted PTC | Synthesis of 1-benzyloxy-4-nitrobenzene | Increased conversion to 98% | researchgate.net |

Chemical Reactivity and Transformations of 1 Benzyloxy but 3 En 2 Ol

Reactivity at the Alkene Moiety

The carbon-carbon double bond in 1-(benzyloxy)but-3-en-2-ol is a site of rich and varied reactivity, enabling a wide range of functionalization reactions.

The presence of a nearby stereocenter (the hydroxyl group at C-2) allows for diastereoselective reactions on the alkene. Furthermore, the allylic alcohol moiety is ideal for directed, enantioselective transformations.

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgdalalinstitute.com This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (TBHP). dalalinstitute.com The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation. wikipedia.org

For an allylic alcohol like this compound, the stereochemistry of the resulting epoxy alcohol can be predicted. The reaction is known to be highly selective, and the facial selectivity of the epoxidation is dependent on the chirality of the DET used. wikipedia.orgdalalinstitute.com While specific experimental data for the Sharpless epoxidation of this compound is not detailed in the provided results, the general principles of the reaction are well-established. wikipedia.orgdalalinstitute.com The reaction can also be used for the kinetic resolution of racemic secondary 2,3-epoxyalcohols. lookchem.com

Table 1: Sharpless Asymmetric Epoxidation Reagents and Roles

| Reagent | Role |

|---|---|

| Titanium tetra(isopropoxide) | Lewis acid catalyst that coordinates with the allylic alcohol and the chiral ligand. dalalinstitute.com |

| Diethyl tartrate (DET) | Chiral ligand that induces enantioselectivity. dalalinstitute.com |

| tert-Butyl hydroperoxide (TBHP) | Oxidizing agent that delivers the oxygen atom to the double bond. dalalinstitute.com |

| Molecular sieves (3Å) | Often added to remove water, which can deactivate the catalyst. wikipedia.org |

Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.org The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgmdpi.com Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL respectively), and the co-oxidant (potassium ferricyanide). wikipedia.orgorganic-chemistry.org

The choice between AD-mix-α and AD-mix-β determines which face of the alkene is dihydroxylated, leading to the formation of a specific enantiomer of the diol product. wikipedia.org For substrates with existing stereocenters, like this compound, the reaction can exhibit diastereoselectivity. core.ac.uk In some cases, the inherent facial bias from the substrate can either reinforce or oppose the directing effect of the chiral ligand. Research on similar (Z)-O-benzyl allylic alcohols has shown that high diastereoselectivity can be achieved. core.ac.uk

Table 2: Sharpless Asymmetric Dihydroxylation Reagent Systems

| Reagent Mix | Chiral Ligand | Typical Stereochemical Outcome |

|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | Delivers hydroxyl groups to one face of the double bond. wikipedia.org |

| AD-mix-β | (DHQD)₂PHAL | Delivers hydroxyl groups to the opposite face of the double bond. wikipedia.org |

The alkene in this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile. wikipedia.org The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. libretexts.org While the substituents on this compound are not strongly electron-withdrawing, the reaction can still proceed, often requiring thermal conditions. The stereochemistry of the substituents on the dienophile is retained in the product. libretexts.org

The alkene can also participate in [3+2] cycloaddition reactions, such as those with nitrile oxides or azides, to form five-membered heterocyclic rings. For instance, 1,3-dipolar cycloadditions of nitrones to similar allylic alcohol derivatives have been shown to proceed with good facial selectivity, influenced by the existing stereocenter. researchgate.net

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. These reactions on unactivated alkenes can be promoted by various catalytic systems. For example, the hydroalkoxylation of dienes can be achieved with high regio- and enantioselectivity using nickel-catalysis. acs.org Similarly, hydroamination can be achieved through methods like Cope-type hydroamination using hydroxylamines. rsc.org The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) depends on the specific mechanism and catalysts employed. rsc.orgnih.gov

Halogenation of the double bond in this compound can be accomplished using standard reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The reaction proceeds via a bromonium ion intermediate, and the subsequent nucleophilic attack by a bromide ion or other nucleophile (like the internal hydroxyl group) leads to the final product. The stereochemical outcome is typically an anti-addition. Halodecarboxylation is another method for generating organic halides from carboxylic acids. acs.org Another related transformation is the deaminative halogenation of primary amines. researchgate.net

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those containing ruthenium (Grubbs catalysts) or molybdenum. harvard.edulibretexts.org

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, it is a crucial precursor for synthesizing dienes that can. For example, acylation of the hydroxyl group with an unsaturated acyl chloride (like acryloyl chloride) would furnish a diene. This diene could then undergo RCM to form a lactone, a reaction that has been used in the synthesis of complex molecules. acs.orgnih.gov

Cross-Metathesis (CM): This reaction occurs between two different olefins to produce new olefinic products. libretexts.orgacs.org this compound can be coupled with other alkenes using a metathesis catalyst. libretexts.org Cross-metathesis is often used to build more complex molecular skeletons by joining two smaller fragments. acs.orgcaltech.edu The efficiency and selectivity of cross-metathesis can be influenced by the nature of the catalyst and the electronic and steric properties of the reacting olefins. libretexts.org

Table 3: Common Olefin Metathesis Catalysts

| Catalyst | Description |

|---|---|

| Grubbs' First-Generation Catalyst | A ruthenium-based catalyst known for its functional group tolerance. harvard.edu |

| Grubbs' Second-Generation Catalyst | More reactive than the first generation, with a broader substrate scope. harvard.edu |

| Schrock's Catalyst | A molybdenum-based catalyst, highly reactive but more sensitive to air and moisture. libretexts.org |

Stereoselective Functionalization of the Double Bond

Reactions Involving the Alcohol Functional Group

The secondary alcohol in this compound is a primary site for a variety of chemical transformations, including oxidation, nucleophilic substitution, and rearrangement reactions. These reactions are fundamental to its role as a versatile intermediate in organic synthesis.

Selective Oxidation Reactions to Carbonyl Compounds

The secondary alcohol of this compound can be selectively oxidized to furnish the corresponding α,β-unsaturated ketone, 1-(benzyloxy)but-3-en-2-one. The choice of oxidant is crucial to avoid undesired side reactions, such as cleavage of the benzyl (B1604629) ether or reaction with the terminal alkene.

Various oxidation protocols have been shown to be effective. For instance, methods like the Swern or Dess-Martin periodinane (DMP) oxidations are commonly employed for such transformations. In a related system, the oxidation of a structurally similar alcohol was effectively achieved using tetrapropylammonium (B79313) perruthenate (TPAP), suggesting its applicability for the oxidation of this compound. acs.org Furthermore, palladium-catalyzed oxidation systems, often used for allylic alcohols, represent another viable pathway for this conversion. scispace.com

Table 1: Selected Methods for the Oxidation of Allylic Alcohols

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| Dess-Martin Periodinane (DMP) | A mild hypervalent iodine compound that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. | CH₂Cl₂, room temperature |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., oxalyl chloride) followed by a hindered base (e.g., triethylamine). | CH₂Cl₂, -78 °C to room temperature |

| TPAP/NMO | Tetrapropylammonium perruthenate used in catalytic amounts with N-methylmorpholine N-oxide (NMO) as the co-oxidant. acs.org | CH₂Cl₂, molecular sieves |

| Pd-Catalyzed Oxidation | Palladium complexes, such as [PdCl₂(MeCN)₂], can catalyze the oxidation of allylic substrates. scispace.com | tBuOH/acetone, argon atmosphere |

These methods provide reliable access to 1-(benzyloxy)but-3-en-2-one, a key building block for further synthetic elaborations, including conjugate additions and Diels-Alder reactions.

Nucleophilic Substitutions and Derivatizations (e.g., Etherification, Esterification)

The hydroxyl group of this compound serves as a handle for various derivatizations through nucleophilic substitution reactions. These transformations are essential for introducing new functional groups or for inverting the stereochemistry at the C-2 position.

Esterification: The alcohol can be readily converted into various esters through acylation. For example, reaction with an acid chloride in the presence of a base like pyridine (B92270) yields the corresponding ester. scispace.com The synthesis of 1-(benzyloxy)but-3-en-2-yl furan-2-carboxylate (B1237412) has been reported using this method. scispace.com Another important esterification is the formation of (S)-1-(Benzyloxy)but-3-en-2-yl acrylate (B77674), which can serve as a monomer or a substrate for other reactions. acs.org

Mitsunobu Reaction: This reaction is a powerful tool for achieving a formal nucleophilic substitution with inversion of stereochemistry. It has been successfully employed to convert (R)-1-(benzyloxy)but-3-en-2-ol into its (S)-enantiomer. acs.orggoogle.com The process involves activating the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate), followed by reaction with a nucleophile like p-nitrobenzoic acid. acs.org Subsequent hydrolysis of the resulting ester yields the inverted alcohol. acs.org

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acid Chloride, Pyridine | Ester | scispace.com |

| Mitsunobu Esterification | Ph₃P, DIAD, p-Nitrobenzoic Acid | Inverted Ester | acs.org |

These derivatizations highlight the utility of the alcohol functional group in modifying the structure and reactivity of the molecule for complex target-oriented synthesis.

Rearrangement Reactions (e.g., Allylic Rearrangements)

As an allylic alcohol, this compound and its derivatives are prime substrates for sigmatropic rearrangements, which are powerful carbon-carbon bond-forming reactions that proceed with high stereoselectivity.

Ireland-Claisen Rearrangement: While the alcohol itself does not directly undergo this rearrangement, its ester derivatives do. The Ireland-Claisen rearrangement involves the -sigmatropic rearrangement of an allylic ester enolate to form a γ,δ-unsaturated carboxylic acid. core.ac.uk To achieve this, this compound would first be esterified (e.g., to form an acetate (B1210297) or propionate). Treatment of this ester with a strong base, such as lithium diisopropylamide (LDA), generates a silyl (B83357) ketene (B1206846) acetal (B89532) which then rearranges upon heating. This reaction is renowned for its predictable stereocontrol, making it a valuable tool in asymmetric synthesis. core.ac.ukpitt.edu

Wittig Rearrangement: The acs.orgCurrent time information in Bangalore, IN.- or acs.org-Wittig rearrangements involve the transformation of ethers under the action of a strong base. While the benzyloxy group itself can undergo a Wittig rearrangement, the allylic ether system in derivatives of this compound could also potentially rearrange. nih.gov For instance, if the hydroxyl group is converted into a different ether, this could set the stage for a competitive rearrangement process depending on the specific substrate and reaction conditions.

The propensity of this scaffold to undergo such rearrangements significantly broadens its synthetic potential, allowing for the construction of complex carbon skeletons with controlled stereochemistry.

Transformations of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the primary alcohol at the C-1 position. Its selective removal is a key step in many synthetic sequences, unmasking the hydroxyl group for further reactions.

Selective Deprotection Methodologies (e.g., Hydrogenolysis, Lewis Acid-Mediated Cleavage)

A variety of methods are available for the cleavage of benzyl ethers, with the choice depending on the other functional groups present in the molecule.

Hydrogenolysis: This is the most common and often cleanest method for benzyl ether deprotection. It involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction proceeds under mild conditions and produces the deprotected alcohol and toluene (B28343) as the only byproduct. organic-chemistry.org For substrates sensitive to standard hydrogenation conditions, transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate, is an effective alternative. researchgate.netorganic-chemistry.org Catalysts such as palladium hydroxide (B78521) on carbon (Pearlman's catalyst) are particularly effective and can sometimes offer better selectivity.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers. However, this method is generally less favored due to the harsh conditions required, which may not be compatible with sensitive substrates. organic-chemistry.org

Oxidative Cleavage: For benzyl ethers bearing electron-donating groups, such as a p-methoxybenzyl (PMB) ether, oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is possible. organic-chemistry.org While less common for standard benzyl ethers, specific methods involving photoirradiation in the presence of DDQ have been developed. organic-chemistry.org

Table 3: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Clean, high yield, mild conditions | Incompatible with reducible groups (e.g., alkenes, alkynes) | researchgate.netorganic-chemistry.org |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Avoids use of H₂ gas, can be more selective | May be slower than direct hydrogenation | organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃, AlCl₃ | Useful when hydrogenation is not an option | Harsh conditions, low functional group tolerance | organic-chemistry.org |

| Oxidative Cleavage | DDQ | Orthogonal to hydrogenolysis | Typically requires activated benzyl ethers (e.g., PMB) | organic-chemistry.org |

Role of Benzyloxy Group in Directing Stereoselectivity or Reactivity

Beyond its role as a simple protecting group, the benzyloxy moiety can actively participate in reactions to influence their outcome.

Steric Hindrance: The benzyloxy group is sterically demanding. This bulk can direct incoming reagents to attack the molecule from the less hindered face, thereby controlling the stereochemical outcome of reactions at nearby centers. For example, in epoxidation or dihydroxylation reactions of the alkene, the benzyloxy group would likely direct the reagent to the opposite face of the molecule.

Chelation Control: The oxygen atom of the benzyl ether can act as a Lewis base, coordinating to metal-containing reagents. In reactions involving organometallic species, such as those with organolithium or Grignard reagents, this chelation can lock the conformation of the substrate. arkat-usa.org This conformational rigidity can lead to highly diastereoselective transformations by forcing the reagent to attack from a specific trajectory. Research on related α-alkoxy organolithium compounds has shown that the ability of the alkoxy group to complex with the lithium cation is crucial for directing the stereochemical course of allylic substitutions. arkat-usa.org This directing effect makes the benzyloxy group a valuable tool for achieving remote stereocontrol.

Wittig Rearrangements of Benzyloxy-Containing Scaffolds

The Wittig rearrangement is a base-catalyzed isomerization of an ether to an alcohol. The Current time information in Madison County, US.mdpi.com-Wittig rearrangement, in particular, involves the deprotonation of a carbon adjacent to the ether oxygen, followed by a formal 1,2-shift of an alkyl or aryl group to this carbanionic center, yielding a rearranged alcohol upon workup. mdpi.comorganic-chemistry.org This process is a valuable method for carbon-carbon bond formation. mdpi.com

The benzyloxy group is a particularly suitable substituent for participating in Current time information in Madison County, US.mdpi.com-Wittig rearrangements. This is because the benzyl group can effectively stabilize both the initial carbanion formed upon deprotonation and the radical intermediate that is part of the accepted dissociation-recombination mechanism. organic-chemistry.org The reaction is typically promoted by strong bases, such as n-butyllithium (n-BuLi), in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com The mechanism is understood to proceed via the formation of a radical ketyl and a carbon radical, which rapidly recombine within the solvent cage. organic-chemistry.org

In the context of this compound, the presence of the allyl group introduces the potential for a competing and often more favorable rearrangement pathway: the mdpi.comlookchem.com-Wittig rearrangement. For substrates containing an allylic ether moiety, the mdpi.comlookchem.com-sigmatropic rearrangement is a concerted, pericyclic reaction that is generally kinetically favored over the Current time information in Madison County, US.mdpi.com-pathway. organic-chemistry.org The competition between these two pathways is a critical consideration. Studies on related benzyloxy-containing systems, such as benzyloxythienyloxazolines, have shown that a delicate balance exists between Wittig rearrangement and other competing reactions, influenced by factors like the substrate's geometry and the reaction conditions. mdpi.com While the Current time information in Madison County, US.mdpi.com-rearrangement can occur in allylic systems, it is often a source of side products, with the mdpi.comlookchem.com-rearrangement being the dominant transformation, especially when reactions are maintained at low temperatures. organic-chemistry.org

| Feature | Current time information in Madison County, US.mdpi.com-Wittig Rearrangement | mdpi.comlookchem.com-Wittig Rearrangement |

|---|---|---|

| Mechanism | Stepwise (Radical dissociation-recombination). organic-chemistry.org | Concerted (Pericyclic sigmatropic shift). organic-chemistry.org |

| Substrate Requirement | Ether with an adjacent C-H that can be deprotonated. | Allylic ether. organic-chemistry.org |

| Key Intermediate | Radical pair in solvent cage. organic-chemistry.org | Six-membered cyclic transition state. |

| Typical Outcome | Often a minor pathway for allylic ethers. organic-chemistry.org | Typically the major pathway for allylic ethers. organic-chemistry.org |

| Stereochemistry | Retention at migrating carbon, inversion at carbanionic center. organic-chemistry.org | High degree of stereochemical transfer. |

Cascade and Tandem Reactions Exploiting Multiple Functionalities

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies wherein multiple bond-forming transformations occur in a single operation without isolating intermediates. This approach enhances efficiency by reducing the number of synthetic steps, purifications, and solvent usage. This compound, with its distinct allylic alcohol and benzyl ether functionalities, is a suitable substrate for such processes.

A notable example is the iridium-catalyzed tandem isomerization/iodination of allylic alcohols. rsc.org In this reaction, this compound is transformed into 1-(benzyloxy)-4-iodobutan-2-one. rsc.org The process begins with the iridium catalyst promoting the isomerization of the allylic alcohol into its corresponding ketone tautomer. This intermediate is not isolated but is immediately subjected to an electrophilic iodination in the same pot. The reaction utilizes 2,2-diiododimedone as a mild iodinating agent, which selectively iodinates the α-position of the newly formed ketone. rsc.org This tandem sequence effectively leverages both the allyl and alcohol groups of the starting material to rapidly construct a more complex, functionalized molecule.

| Component | Details |

|---|---|

| Substrate | This compound |

| Catalyst | [(IrCp*)2(OH)3]OH·11H2O (1 mol%) |

| Reagent | 2,2-Diiodo-dimedone |

| Solvent | 2-MeTHF / H2O |

| Product | 1-(Benzyloxy)-4-iodobutan-2-one |

| Yield | 74% |

Chemo-, Regio-, and Stereoselectivity Control in Complex Reaction Pathways

Controlling selectivity is paramount in the synthesis of complex molecules. Chemoselectivity involves differentiating between multiple functional groups, regioselectivity controls the site of a chemical change, and stereoselectivity governs the formation of specific stereoisomers. The chemistry of this compound provides excellent examples of achieving high levels of selectivity.

Enantioselectivity via Enzymatic Kinetic Resolution Obtaining enantiomerically pure forms of this compound is crucial for its use in asymmetric synthesis, such as in the preparation of the HIV protease inhibitor UIC-94017. acs.org A highly effective method for this is the enzymatic kinetic resolution of the racemic alcohol (±)-1 . This process uses an immobilized lipase (B570770) (PS-30) in the presence of an acyl donor like isopropenyl acetate. The enzyme exhibits high enantioselectivity, preferentially catalyzing the acylation of one enantiomer over the other. acs.org Specifically, the (R)-enantiomer is converted to the corresponding acetate, (R)-1-(benzyloxy)but-3-en-2-oyl acetate (2) , while the (S)-enantiomer, (S)-1-(benzyloxy)but-3-en-2-ol (3) , remains largely unreacted. acs.org The resulting mixture of the alcohol and the acetate can then be easily separated by chromatography, providing access to both enantiomers with high optical purity.

| Substrate | Reagents/Catalyst | Products | Selectivity Principle |

|---|---|---|---|

| (±)-1-(Benzyloxy)but-3-en-2-ol (1) | Immobilized lipase PS-30, Isopropenyl acetate | (R)-1-(Benzyloxy)but-3-en-2-oyl Acetate (2) + (S)-1-(Benzyloxy)but-3-en-2-ol (3) | Enzyme selectively acylates the (R)-enantiomer, allowing for separation from the unreacted (S)-enantiomer. |

Stereocontrol via Mitsunobu Inversion Further stereochemical control can be exerted by inverting the stereocenter of a resolved enantiomer. For instance, the (R)-alcohol (4) , obtained after saponification of the acetate (2) , can be converted into its (S)-enantiomer (3) using a Mitsunobu reaction. acs.org This reaction, using triphenylphosphine, an azodicarboxylate (like diisopropyl azodicarboxylate), and a carboxylic acid (like 4-nitrobenzoic acid), proceeds with a clean inversion of stereochemistry at the alcohol carbon. acs.org Subsequent hydrolysis (saponification) of the resulting benzoate (B1203000) ester yields the inverted alcohol, (S)-1-(benzyloxy)but-3-en-2-ol (3) , in high yield and optical purity. acs.org This demonstrates precise control over the absolute configuration of the chiral center.

| Substrate | Reagents | Key Transformation | Product |

|---|---|---|---|

| (R)-1-(Benzyloxy)but-3-en-2-ol (4) | 1. Ph3P, DIAD, p-NO2-benzoic acid 2. LiOH, MeOH/H2O | Reaction at the stereocenter proceeds with inversion of configuration. | (S)-1-(Benzyloxy)but-3-en-2-ol (3) |

Chemo- and Regioselectivity in Tandem Reactions The iridium-catalyzed tandem reaction discussed previously is also a showcase of chemo- and regioselectivity. rsc.org The reaction is chemoselective because the catalyst system specifically acts on the allylic alcohol functionality, leaving the benzyl ether group untouched. It is also highly regioselective: the isomerization of the double bond specifically forms the 2-keto constitutional isomer, and the subsequent iodination occurs predictably at the more accessible α-methyl group (C1) rather than the sterically hindered α'-methylene group (C3). This precise control allows for the reliable synthesis of the desired 1-(benzyloxy)-4-iodobutan-2-one product. rsc.org

Applications of 1 Benzyloxy but 3 En 2 Ol As a Synthetic Intermediate and Chiral Building Block

Precursor in Natural Product Total Synthesis

The structural motifs present in 1-(benzyloxy)but-3-en-2-ol are commonly found in numerous natural products, making it an ideal starting material for their total synthesis. Its utility is particularly evident in the construction of macrolides, polyketides, butenolides, and terpenoids.

Construction of Macrolides and Polyketides

This compound serves as a key chiral fragment for the synthesis of complex macrolides and polyketides, many of which exhibit potent biological activities. For instance, derivatives of this compound have been utilized in the synthesis of the antitumor macrolide (-)-lasonolide A. researchgate.net The synthesis of the tetrahydropyran (B127337) rings of (-)-lasonolide A has been achieved using intermediates derived from benzyloxy-containing butenol (B1619263) fragments. researchgate.net

In the total synthesis of other complex polyketides, such as the proposed structures of odoamide and stereocalpin A, stereocontrolled routes often involve fragments structurally related to this compound. Current time information in Bangalore, IN. For example, the synthesis of (2R,3S)-1-(Benzyloxy)-2-methylhex-5-en-3-ol, a key intermediate, highlights the importance of such chiral building blocks in establishing the correct stereochemistry of the final natural product. Current time information in Bangalore, IN. The strategic use of this precursor allows for the introduction of specific stereocenters that are crucial for the biological activity of these macrolides and polyketides.

Furthermore, research into the biomimetic synthesis of polyketides like dibefurin (B1139267) and epicolactone has also explored intermediates that share structural similarities with this compound. nih.gov The synthesis of these complex molecules often relies on the assembly of smaller chiral units, where the stereochemical integrity of each unit is paramount.

Synthesis of Umbelactones and Related Butenolides

The butenolide ring system is a common feature in many natural products with a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties. researchgate.net (R)-Umbelactone, a naturally occurring γ-(hydroxymethyl)-α,β-butenolide, and its enantiomer have been synthesized using a chemoenzymatic approach where a lipase-mediated resolution of a related precursor, 1-benzyloxy-3-methyl-but-3-en-2-ol, was a key step. researchgate.net This highlights the utility of benzyloxy-protected butenols in accessing enantiomerically enriched butenolides.

The synthesis of butenolide derivatives as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment, further underscores the importance of this class of compounds. researchgate.net While not directly using this compound, these syntheses often involve structurally similar butenolide precursors, demonstrating the significance of this scaffold in medicinal chemistry.

A key strategy for synthesizing optically active butenolides involves the ring-closing metathesis of acrylate (B77674) esters derived from chiral alcohols like (S)-1-(benzyloxy)but-3-en-2-ol. britannica.com This approach has been successfully employed in the preparation of furanone derivatives that are precursors to more complex molecules. britannica.com

Intermediates for Complex Terpenoids and Steroids

The synthesis of complex terpenoids often involves the assembly of chiral building blocks to construct their intricate polycyclic structures. researchgate.net Chiral alcohols derived from this compound can serve as valuable intermediates in the synthesis of oxygenated terpenoids. For instance, the Ireland-Claisen rearrangement of esters derived from such chiral alcohols has been used to construct contiguous quaternary stereocenters, a challenging synthetic task often encountered in terpenoid synthesis.

While direct total synthesis of complex steroids using this compound as a starting material is not extensively documented in readily available literature, its potential as a chiral building block for the construction of steroidal side chains or modified steroid skeletons is significant. Steroid synthesis often relies on the use of chiral precursors to establish the correct stereochemistry of the final molecule. britannica.com Diols and their derivatives, including those with benzyloxy protection, are recognized as potential reagents for linking with steroid cores. The functional groups present in this compound are amenable to transformations that could lead to the formation of key fragments for steroid synthesis.

Role in Pharmaceutical Precursor Synthesis

The enantiopurity of pharmaceutical compounds is critical for their efficacy and safety. This compound, as a chiral building block, plays a crucial role in the enantioselective synthesis of various pharmaceutical precursors and bioactive molecules.

Enantioselective Synthesis of Chiral Scaffolds for Drug Discovery

The development of new drugs relies heavily on the availability of diverse and complex chiral scaffolds. This compound has been instrumental in the synthesis of such scaffolds. A notable example is its use in the synthesis of the bis-tetrahydrofuranyl ligand for the HIV protease inhibitor UIC-94017 (TMC-114). britannica.com The synthesis involved a key stereoselective photochemical 1,3-dioxolane (B20135) addition to a 5-(S)-benzyloxymethyl-2(5H)-furanone derivative, which was prepared from (±)-1-(benzyloxy)-3-buten-2-ol via lipase-catalyzed selective acylation and ring-closing metathesis. britannica.com

This demonstrates a powerful strategy where the chirality of the initial butenol is transferred through several synthetic steps to create a complex chiral molecule with significant therapeutic potential. The ability to perform such transformations efficiently and with high stereocontrol is a testament to the value of this compound in drug discovery.

| Pharmaceutical Target | Key Synthetic Strategy | Role of this compound Derivative | Reference |

| HIV Protease Inhibitor UIC-94017 | Stereoselective photochemical 1,3-dioxolane addition | Precursor to the key furanone derivative via enzymatic resolution and metathesis. britannica.com | britannica.com |

| Antiviral Agent N-MCT | Enantioselective synthesis from 2-deoxy-d-ribose | Not directly used, but structurally related bis(benzyloxy)hexenol is a key intermediate. |

Synthesis of Intermediates for Anti-Inflammatory Agents and Other Bioactive Molecules

The search for new anti-inflammatory agents is an active area of pharmaceutical research. Derivatives of this compound have been implicated in the synthesis of compounds with potential anti-inflammatory activity. For example, the total synthesis of asperjinone and asperimide C, which have shown anti-inflammatory effects, involves intermediates that are structurally related to benzyloxy-containing chiral alcohols.

Moreover, the versatility of this compound allows for its incorporation into various bioactive molecules. Its use in the synthesis of saddle-shaped eight-membered lactones with inherent chirality via organocatalytic annulation reactions further expands its utility in generating novel molecular architectures for drug discovery. The ability to create such structurally diverse and complex molecules from a relatively simple chiral starting material is a significant advantage in the quest for new therapeutic agents.

| Bioactive Molecule Class | Synthetic Approach | Contribution of Benzyloxybutanol Scaffold | Reference |

| Butenolide-based PTP1B Inhibitors | Modification of butenolide side chains | Provides the core butenolide structure for derivatization. researchgate.net | researchgate.net |

| Asperjinone and Asperimide C | Total synthesis involving chiral diols | Precursors to key chiral epoxide intermediates. | |

| Inherently Chiral Lactones | Organocatalytic high-order annulation | Serves as a chiral building block for complex annulation reactions. |

Application in Agrochemical Research and Material Science

The unique structural features of this compound, namely the chiral center, the vinyl group, and the protected primary alcohol, make it a valuable intermediate in various specialized fields beyond pharmaceuticals. Its application extends into the realms of agrochemical research and material science, where it serves as a foundational element for constructing complex molecules with specific, high-value functions.

Building Block for Novel Agrochemical Candidates

The development of new agrochemicals is a critical area of research aimed at improving crop protection and food security. Compounds like this compound and its structural relatives serve as important intermediates in the synthesis of these complex organic molecules. The benzyloxy group provides a stable protecting group that can be removed later in a synthetic sequence, while the alcohol and vinyl functionalities allow for a wide range of chemical transformations. lookchem.com

Research into new fungicidal and nematicidal agents has explored derivatives of chalcones, which share some structural motifs with benzyloxy-containing compounds. For instance, a series of (E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(substituted-phenyl)prop-2-en-1-ones were synthesized and tested for biological activity. One notable derivative, (E)−1-(4-(1H-imidazole-1-yl)phenyl)−3-(4-(benzyloxy)phenyl)prop-2-en-1-one, demonstrated significant fungicidal potential. nih.gov This highlights how the benzyloxy moiety is incorporated into molecular designs to create candidates for agrochemical applications. The synthesis of such compounds underscores the modular approach used in agrochemical development, where building blocks are strategically combined to achieve desired biological effects. nih.gov

Precursor for Specialty Polymers and Resins

In material science, there is a continuous search for new monomers that can be polymerized to create materials with unique and desirable properties. Fluorinated polymers, for example, are known for their chemical resistance, thermal stability, and unique electronic properties. acs.org

A key application of precursors structurally related to this compound is in the synthesis of discrete, fluorinated synthons for specialty polymers. One study describes a scalable strategy to create a hominal bis(gem-CF2) fragment, a building block for materials like poly(vinylidene difluoride), which exhibits ferroelectric behavior. acs.org The synthesis begins with a related starting material, 2-((benzyloxy)methyl)oxirane, and proceeds through several intermediates, demonstrating a pathway from a benzyloxy-protected alcohol to a functionalized monomer precursor. acs.org

The table below outlines a selected synthetic pathway starting from a precursor related to this compound to generate advanced building blocks for materials. acs.org

| Starting Material/Intermediate | Key Transformation | Product | Significance |

|---|---|---|---|

| 2-((Benzyloxy)methyl)oxirane | Ring-opening with lithium acetylide ethylenediamine (B42938) complex | 1-(Benzyloxy)pent-4-yn-2-ol | Introduction of an alkyne functionality. |

| 1-(Benzyloxy)pent-4-yn-2-ol | Isomerization with potassium tert-butoxide | 1-(Benzyloxy)pent-3-yn-2-ol | Repositions the alkyne for further functionalization. |

| 1-(Benzyloxy)pent-3-yn-2-ol | Oxidation (e.g., with DMP) | 1-(Benzyloxy)pent-3-yn-2-one | Creates a keto group for subsequent fluorination. |

| Subsequent fluorinated intermediates | Deoxofluorination and other steps | Shelf-stable tosylate containing a hominal bis(gem-CF2) fragment | A versatile synthon for incorporation into specialty polymers. |

This research illustrates how benzyloxy-protected chiral building blocks are instrumental in accessing complex, functionalized monomers that are otherwise difficult to synthesize, thereby advancing material science. acs.org

Design and Synthesis of Derivatives and Analogues for Exploring Structure-Reactivity Relationships

To fully understand the potential of a scaffold like this compound, chemists systematically synthesize a variety of derivatives and analogues. This process allows for the exploration of structure-activity relationships (SAR) and structure-reactivity relationships, providing crucial insights into how molecular modifications influence biological activity and chemical behavior. nih.gov

The reactive sites of this compound—the secondary alcohol and the terminal alkene—are primary targets for modification. The hydroxyl group can be readily converted into other functionalities, such as esters or ethers, to alter properties like solubility, polarity, and steric bulk. For example, the alcohol can be acylated with acetyl chloride to form 1-(benzyloxy)but-3-en-2-yl acetate (B1210297) or reacted with methyl chloroformate to produce 1-(benzyloxy)but-3-en-2-yl methyl carbonate. rsc.org These simple modifications are fundamental steps in creating libraries of compounds for screening purposes.

A compelling example of SAR studies involves the synthesis of analogues of the anticonvulsant drug Lacosamide. nih.gov In this research, the core structure was modified at the 3-oxy position to understand which substituents could be tolerated while retaining anticonvulsant activity. Although the parent compound in that study was a serine derivative, the synthetic strategies are directly applicable to this compound. The synthesis of various ethers and other derivatives from a common precursor allows for a systematic evaluation of how changes in the side chain affect biological function. nih.gov

Similarly, research into novel antimicrobial agents has involved creating libraries of O-benzyl derivatives. In one study, (+)-neoisopulegol was used as a scaffold to synthesize a series of O-benzyl aminodiols and aminotriols, which were then tested for activity against various bacterial and fungal strains. mdpi.com This work demonstrates the design and synthesis of analogues to probe how specific structural features contribute to antimicrobial efficacy.

The table below summarizes various derivatives and analogues that can be synthesized from this compound or related structures, highlighting the purpose of their design.

| Parent Compound/Scaffold | Derivative/Analogue Synthesized | Key Modification | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| This compound | 1-(Benzyloxy)but-3-en-2-yl methyl carbonate | Esterification of the hydroxyl group | Create a simple derivative for further reaction or testing. | rsc.org |

| (R)-N-Benzyl 2-acetamido-3-hydroxypropionamide | Various 3-O-substituted analogues (e.g., O-ethyl, O-allyl) | Alkylation of the hydroxyl group | Explore structure-activity relationships for anticonvulsant activity. | nih.gov |

| (+)-Neoisopulegol | O-Benzyl aminodiols and aminotriols | Introduction of benzyloxy and amino functionalities | Investigate structure-activity relationships for antimicrobial agents. | mdpi.com |

| 2-((Benzyloxy)methyl)oxirane | 1-(Benzyloxy)pent-3-yn-2-ol | Ring-opening and isomerization | Create an alkynyl analogue to explore different reactivity pathways. | acs.org |

| 2-Butene-1,4-diol (B106632) | cis-4-Benzyloxy-2-buten-1-ol (B3285716) | Selective benzylation | Synthesize a positional isomer to compare reactivity and properties. |

By synthesizing and studying these varied structures, researchers can map the chemical space around the this compound core, leading to the development of molecules with fine-tuned properties for specific applications in medicine, agriculture, and material science.

Advanced Analytical and Spectroscopic Research Techniques for Studying 1 Benzyloxy but 3 En 2 Ol

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers and the accurate determination of enantiomeric excess (ee) are paramount in the study of chiral molecules like 1-(benzyloxy)but-3-en-2-ol. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the cornerstone of this analysis. nih.govresearchgate.net

Development of Chiral HPLC and GC Methods

The development of robust chiral HPLC and GC methods is essential for the successful resolution of the enantiomers of this compound and related compounds. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and its derivatives.

Chiral HPLC has been successfully employed for the analysis of similar chiral alcohols and their derivatives. For instance, the enantiomeric excess of related diols has been determined using a Chiralcel OD-H column with a mobile phase of hexanes and isopropanol. nih.gov The successful resolution of various chiral alcohols and their derivatives has been reported using different chiral stationary phase columns, highlighting the versatility of this technique. mdpi.comnih.gov

Chiral GC is another powerful technique, particularly for volatile compounds. For example, the enantiomers of (R)-1-((triethylsilyl)oxy)but-3-en-2-ol were separated using a Beta Dex 120 column. nih.gov Similarly, other chiral alcohols have been resolved using Gamma Dex 120 columns. nih.gov The selection of the appropriate chiral column and the optimization of GC conditions, such as temperature programming and carrier gas pressure, are critical for achieving baseline separation of the enantiomers. nih.govscielo.br

A summary of exemplary chiral chromatography conditions for related compounds is presented below:

| Compound | Chromatographic Method | Chiral Stationary Phase | Mobile Phase/Conditions |

| (R)-1-(benzyloxy)-3-((triethylsilyl)oxy)propan-2-ol | HPLC | OD-H | hexanes/iPrOH = 95/5 |

| (R)-1-phenoxy-3-((triethylsilyl)oxy)propan-2-ol | HPLC | OD-H | hexanes/iPrOH = 90/10 |

| (R)-1-((triethylsilyl)oxy)but-3-en-2-ol | GC | Beta Dex 120 | 90 °C for 50 min, then ramp |

| (S)-1-chloro-3-((triethylsilyl)oxy)propan-2-ol | GC | Gamma Dex 120 | 110 °C for 50 min, then ramp |

Advanced Chiral Stationary Phases and Method Optimization

The efficacy of chiral separations is heavily dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD), are widely used due to their broad applicability. mdpi.com These CSPs often employ derivatives with various carbamate (B1207046) substituents to enhance chiral recognition through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. mdpi.com

Cyclodextrin-based CSPs are also highly effective, particularly for GC separations. mdpi.com These phases, such as Beta Dex and Gamma Dex, create a chiral cavity into which one enantiomer fits preferentially, leading to different retention times. nih.govmdpi.com The presence of aromatic rings with electron-withdrawing groups on the cyclodextrin (B1172386) can improve chiral recognition for analytes with electron-donating groups. mdpi.com

Method optimization is a critical step to achieve optimal separation. This involves adjusting the mobile phase composition in HPLC (e.g., the ratio of hexane (B92381) to isopropanol) or the temperature program in GC. nih.gov The goal is to maximize the resolution between the enantiomeric peaks while maintaining a reasonable analysis time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. msu.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

High-Resolution 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC, NOESY)

1D NMR:

¹H NMR spectra provide information about the chemical environment of the protons in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the vinyl protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the benzyloxy group. rsc.org The coupling constants between adjacent protons help to establish the connectivity within the molecule.

¹³C NMR spectra reveal the number of chemically non-equivalent carbon atoms. babcock.edu.nglibretexts.org The chemical shifts of the carbon signals indicate the type of carbon (e.g., aromatic, vinylic, carbinol). For this compound, characteristic signals for the benzylic carbon, the carbons of the double bond, and the carbon bearing the hydroxyl group would be observed. rsc.org

2D NMR:

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. youtube.comepfl.ch This helps to trace the proton-proton connectivity throughout the molecule's carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comepfl.chugm.ac.id This provides a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. youtube.comepfl.chugm.ac.id This is particularly useful for identifying quaternary carbons and for assembling larger molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule.

The following table summarizes the expected NMR data for this compound based on similar structures. rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| Aromatic Protons | ~7.28-7.38 (m, 5H) | ~127-138 | COSY with each other; HMBC to benzylic carbon |

| Vinylic Proton (CH) | ~5.84 (ddd) | ~139 | COSY with other vinylic protons and CH-OH proton |

| Vinylic Protons (CH₂) | ~5.1-5.3 (m) | ~115 | COSY with vinylic CH proton |

| Carbinol Proton (CH-OH) | ~4.1-4.2 (m) | ~74 | COSY with adjacent vinylic and methylene protons |

| Benzylic Protons (OCH₂) | ~4.5-4.6 (s) | ~71 | HMBC to aromatic carbons and C-O carbon |

| Methylene Protons (CH₂-O) | ~3.4-3.6 (m) | ~72 | COSY with carbinol proton; HMBC to benzylic carbon |

Dynamic NMR for Conformational Studies and Reaction Monitoring

Dynamic NMR (DNMR) is a powerful technique used to study processes that occur on the NMR timescale, such as conformational changes and chemical reactions. unibas.it By recording NMR spectra at different temperatures, it is possible to observe the effects of these dynamic processes on the appearance of the spectra.

For this compound, DNMR could be used to study the rotation around single bonds, which would provide information about the molecule's preferred conformations in solution. At low temperatures, the rotation might be slow enough to observe separate signals for different conformers. vanderbilt.edu As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of these changes can provide quantitative information about the energy barriers to rotation. unibas.it

Furthermore, DNMR can be used to monitor the progress of reactions involving this compound in real-time. This can provide valuable mechanistic information, such as the observation of reaction intermediates and the determination of reaction kinetics. nih.gov

Isotopic Labeling Studies via NMR Spectroscopy

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), is a powerful tool for elucidating reaction mechanisms. When combined with NMR spectroscopy, it can provide unambiguous evidence for bond-making and bond-breaking steps.

In the context of reactions involving this compound, deuterium (B1214612) labeling could be used to trace the fate of specific hydrogen atoms. For instance, by selectively deuterating a specific position in the molecule and then analyzing the NMR spectra of the products, it is possible to determine the stereochemical course of a reaction or to probe for the occurrence of hydride shifts. rsc.orgiastate.edu The presence or absence of deuterium at specific positions in the product provides direct insight into the reaction pathway. rsc.org Such studies have been instrumental in understanding the mechanisms of various reactions involving allylic alcohols, including oxidations and rearrangements. nih.govresearchgate.net

Mass Spectrometry (MS) for Reaction Monitoring and Pathway Confirmation

Mass spectrometry (MS) is an indispensable tool for real-time monitoring of chemical reactions involving this compound and for confirming the formation of expected products and intermediates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) provide critical data on the molecular weight and fragmentation patterns of the compounds involved.

In synthetic procedures, MS can be used to track the progress of a reaction, such as the dehydration of a diol precursor to form an alkene. By analyzing aliquots of the reaction mixture at different time points, chemists can determine the rate of consumption of starting materials and the formation of products. For instance, in a hypothetical synthesis of this compound, the disappearance of the starting material's molecular ion peak and the appearance of a peak corresponding to the molecular weight of the product (178.23 g/mol ) would signify a successful transformation. nih.gov

High-Resolution Mass Spectrometry is particularly valuable for confirming the elemental composition of a synthesized molecule. For derivatives of this compound, HRMS can provide an exact mass measurement, which helps to distinguish between compounds with the same nominal mass but different elemental formulas. For example, in the synthesis of a derivative, HRMS can confirm the expected molecular formula by matching the measured mass to the calculated mass with high accuracy. caltech.edu

The fragmentation patterns observed in the mass spectrum can also offer structural information. While specific fragmentation data for this compound is not detailed in the provided results, general principles of mass spectrometry suggest that common fragmentation pathways for such a molecule would involve cleavage of the benzyl group, loss of a water molecule from the alcohol, and fragmentation of the butenyl chain. These patterns help in confirming the structure of the molecule and its reaction products.

Table 1: Illustrative Mass Spectrometry Data for Reaction Monitoring

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed m/z [M+H]⁺ | Technique |

| 1-(Benzyloxy)propan-2-one derivative | C26H33NO3 | 407.55 | 408 | ESI-MS researchgate.net |

| 2,3-bis(benzyloxy)propan-1-ol derivative | C17H20O3 | 272.34 | 295.16 [M+Na]⁺ | HRMS |

| Ethyl 2-(((benzyloxy)carbonyl)amino)heptanoate | C17H25NO4 | 307.39 | 330.1676 [M+Na]⁺ | HRMS (ESI-MS) caltech.edu |

This table is interactive and provides examples of how mass spectrometry is used to identify related compounds.

X-ray Crystallography of Derivatives for Absolute Configuration Determination and Conformational Analysis

For instance, in the synthesis of derivatives of secoestra-1,3,5(10)-triene starting from a benzyloxy-substituted precursor, X-ray crystallography was used to establish the configuration at a newly formed chiral center after a reduction reaction. researchgate.net This demonstrates the power of X-ray crystallography in providing definitive stereochemical information that can be difficult to obtain by other spectroscopic methods. Similarly, the absolute configuration of enantiomerically enriched tetrahydroquinolines, synthesized using a chiral palladium catalyst, was determined by converting them into known compounds that had been previously characterized by X-ray crystallography. acs.org

The crystal structure of a derivative provides precise information about bond lengths, bond angles, and torsion angles. This data is invaluable for understanding the conformational preferences of the molecule in the solid state. For example, in a study of 3,3'-[(4-benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one), X-ray crystallography revealed the monoclinic crystal system and the precise spatial arrangement of the atoms. researchgate.net In another example, the crystal structure of a syn-epoxy alcohol derivative confirmed the syn relationship between a hydroxyl group and an epoxide. acs.org

This detailed structural information can be crucial for understanding reaction mechanisms and designing future experiments. For example, knowing the preferred conformation of a molecule can help in predicting its reactivity in subsequent chemical transformations.

Table 2: Representative X-ray Crystallography Applications for Derivatives

| Compound Derivative | Purpose of Analysis | Key Finding |

| (17S)-3-(benzyloxy)-17-hydroxy-17-methyl-16,17-secoestra-1,3,5(10)-triene-16-nitrile | Determination of absolute configuration at a new chiral center. | Established the (S)-configuration at C-17. researchgate.net |

| 3,3'-[(4-Benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one) | Full structure elucidation. | Determined the monoclinic crystal system and molecular geometry. researchgate.net |

| syn-epoxy alcohol of a spiroacetal | Confirmation of relative stereochemistry. | Confirmed the syn relationship between the hydroxyl and epoxide groups. acs.org |

| Ethyl (R)-2-(((benzyloxy)carbonyl)amino)-5-phenoxypentanoate | Determination of absolute configuration of a cross-coupling product. | Confirmed the (R)-configuration. caltech.edu |

This interactive table highlights the diverse applications of X-ray crystallography in studying complex organic molecules.

In Situ Spectroscopic Techniques for Kinetic and Mechanistic Investigations

In situ spectroscopic techniques, such as ¹H NMR and FT-IR spectroscopy, are powerful tools for studying the kinetics and mechanisms of reactions involving this compound in real-time. These methods allow researchers to observe the formation of transient intermediates and to gather data that can be used to propose and validate reaction pathways.